Fmoc-L-beta-Homo-Gln(Trt)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H36N2O5 |
|---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid |
InChI |
InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45) |
InChI Key |
NFAHDTODHGODCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc L β Homo Gln Trt Oh and Its Integration into Peptide Synthesis
Strategies for the Chemical Preparation of Fmoc-L-β-Homo-Gln(Trt)-OH Precursors
The preparation of Fmoc-L-β-Homo-Gln(Trt)-OH is a multi-step process that begins with the stereocontrolled synthesis of the β-homoamino acid backbone, followed by the strategic application of protecting groups.
The synthesis of β-amino acids has garnered significant attention due to their presence in biologically important natural products. rsc.org Unlike β³-amino acids, which can be readily prepared from α-amino acid homologation, the synthesis of β²-amino acids often requires more complex, multi-step approaches. rsc.org Various stereoselective methods have been developed to produce chiral β-homoamino acid scaffolds with high enantiomeric purity.
Key synthetic strategies include:
Arndt-Eistert Homologation: This classical method involves the conversion of an N-protected α-amino acid into its corresponding β-amino acid by a one-carbon chain extension. The process typically involves activating the carboxylic acid, reacting it with diazomethane (B1218177) to form a diazoketone, and then inducing a silver-promoted Wolff rearrangement to yield the homologated ester, which can be hydrolyzed to the desired β-amino acid. beilstein-journals.orgd-nb.info
Asymmetric Conjugate Addition: Michael addition reactions are a powerful tool for creating β-amino acids. For instance, the enantioselective conjugate addition of organometallic reagents (like diethylzinc) to nitro-olefins, catalyzed by chiral copper complexes, can produce β-nitro esters which are precursors to β²-homoamino acids. nih.govacs.org Similarly, catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals offers a scalable route to enantiopure β²-amino acids. acs.org
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, allows for the stereodivergent synthesis of β-homoamino acids. This approach enables the creation of either enantiomer of the final product by selecting the appropriate auxiliary configuration or reaction protocol. nih.gov
A general pathway to β²-homoglutamine can be envisioned starting from a suitable precursor, which is then converted and protected to yield the final Fmoc-L-β-Homo-Gln(Trt)-OH building block. ethz.ch
The successful synthesis of peptides relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.debiosynth.com In the case of Fmoc-L-β-Homo-Gln(Trt)-OH, the combination of the Fluorenylmethyloxycarbonyl (Fmoc) and Trityl (Trt) groups is a cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology. iris-biotech.denih.gov
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group serves as the temporary protecting group for the β-amino terminus. biosynth.com Its key advantage is its lability to bases, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.denih.gov This allows for its selective removal at each cycle of peptide chain elongation without disturbing the acid-labile side-chain protecting groups. ub.edu
Trt (Trityl) Group: The side-chain amide of glutamine can undergo undesirable side reactions, such as dehydration to form a nitrile, when repeatedly exposed to carbodiimide (B86325) coupling reagents during long syntheses. peptide.compeptide.com To prevent this, the amide nitrogen is protected. In Fmoc-based chemistry, the Trityl (Trt) group is the preferred choice for protecting the side chains of glutamine and asparagine. peptide.commerckmillipore.com The Trt group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA). iris-biotech.depeptide.com This condition does not affect the Fmoc group, thus fulfilling the requirement for orthogonality. ub.edu An additional benefit of the bulky Trt group is that it significantly improves the solubility of the protected amino acid derivative, such as Fmoc-Gln(Trt)-OH, in common SPPS solvents like DMF. peptide.comrsc.org
Table 1: Orthogonal Protection Scheme in Fmoc/tBu SPPS
| Protecting Group | Protected Functionality | Deprotection Condition | Stability |
|---|---|---|---|
| Fmoc | β-Amino Group (Temporary) | 20% Piperidine in DMF (Base) | Acid-stable |
| Trt | Gln Side-Chain Amide (Permanent) | ~95% Trifluoroacetic Acid (TFA) | Base-stable |
| tBu | Side-Chain COOH/OH (Permanent) | ~95% Trifluoroacetic Acid (TFA) | Base-stable |
Optimized Integration of Fmoc-L-β-Homo-Gln(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Incorporating non-canonical amino acids like β-homoglutamine into a growing peptide chain can be challenging due to steric hindrance, which may lead to slower reaction kinetics and incomplete couplings. cem.com Therefore, the optimization of coupling conditions is crucial for achieving high-purity peptides.
The formation of a peptide bond requires the activation of the carboxylic acid moiety of the incoming amino acid. The choice of coupling reagent is critical for the success of the synthesis, especially for difficult couplings involving sterically hindered or β-amino acids. bachem.comresearchgate.net
Modern peptide synthesis relies on a variety of highly efficient in-situ activating reagents, most of which are based on phosphonium (B103445) or aminium salts. sigmaaldrich.com
HBTU/PyBOP: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) generate active esters with HOBt (Hydroxybenzotriazole). They are effective for most standard couplings but can be less efficient for sterically demanding residues. sigmaaldrich.compeptide.com
HATU: The aminium reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most effective coupling reagents available. sigmaaldrich.com It forms highly reactive OAt (7-Aza-1-hydroxybenzotriazole) active esters. The pyridine (B92270) nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction. sigmaaldrich.com This makes HATU particularly suitable for difficult couplings, including the incorporation of sterically hindered amino acids, N-methylated residues, and β-amino acids. dokumen.pubrsc.orgrsc.orgnih.gov
Oxyma-based Reagents (COMU, PyOxim): Concerns over the potential explosiveness of HOBt and HOAt have driven the development of safer alternatives. bachem.com Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is a highly effective and non-explosive additive. rsc.org Coupling reagents that incorporate the Oxyma moiety, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have shown coupling efficiencies comparable or, in some cases, superior to HATU. bachem.comacs.org COMU is highly soluble, less allergenic than HBTU/HATU, and particularly well-suited for microwave-assisted SPPS. bachem.comacs.org
Table 2: Comparison of Advanced Coupling Reagents
| Reagent | Leaving Group | Key Advantages | Considerations |
|---|---|---|---|
| HBTU | HOBt | Cost-effective, good for routine synthesis. peptide.com | Less effective for hindered couplings; HOBt is potentially explosive. bachem.com |
| HATU | HOAt | Highly efficient, superior for hindered couplings and reducing racemization. sigmaaldrich.comnih.gov | More expensive; HOAt is potentially explosive. bachem.com Can cause guanidinylation of the free N-terminus. peptide.com |
| COMU | Oxyma Pure | High efficiency comparable to HATU, safer (non-explosive), excellent solubility. bachem.comacs.org | Less stable in solution over time compared to aminium salts like HATU. nih.gov |
The efficiency of the coupling reaction is not solely dependent on the choice of reagent but is also heavily influenced by the stoichiometry of the reactants and the reaction kinetics. peptide.comresearchgate.net
For difficult couplings, such as the incorporation of Fmoc-L-β-Homo-Gln(Trt)-OH, standard protocols often need to be modified. A common strategy is to use a significant excess of the protected amino acid and coupling reagent (e.g., 3- to 5-fold excess) to drive the reaction to completion. dokumen.pubrsc.org The amount of base, typically a tertiary amine like N,N-diisopropylethylamine (DIEA), also needs to be carefully controlled. For instance, aminium reagents like HATU and HBTU generally require at least two equivalents of base for activation, whereas uronium salts like COMU can perform efficiently with just one equivalent. acs.org
Reaction times may also need to be extended to ensure complete acylation. Monitoring the reaction progress using a qualitative test (such as the Kaiser test for primary amines or the chloranil (B122849) test for secondary amines) is essential to confirm the disappearance of the free N-terminal amine before proceeding to the next deprotection step. For particularly challenging sequences, a "double coupling" protocol, where the coupling step is repeated with a fresh solution of reagents, is often employed to maximize yield. rsc.org Furthermore, microwave-assisted SPPS has emerged as a powerful technique to dramatically accelerate reaction kinetics, allowing for the rapid and efficient incorporation of sterically hindered residues that would otherwise require prolonged reaction times. cem.com
Solvent System Optimization for SPPS Involving Fmoc-L-β-Homo-Gln(Trt)-OH
The solvent system in SPPS is not merely a reaction medium; it is a critical component that influences reaction kinetics, reagent solubility, and the accessibility of reactive sites on the solid support. Optimization of the solvent system is therefore paramount for the efficient incorporation of sterically demanding and functionally complex residues such as Fmoc-L-β-Homo-Gln(Trt)-OH.
For decades, N,N-Dimethylformamide (DMF) has been the solvent of choice for Fmoc-based SPPS due to its excellent solvating properties for both protected amino acids and the growing peptide-resin matrix. However, its classification as a reprotoxic substance has spurred significant research into safer, more environmentally benign alternatives. bohrium.com The search for "green" solvents in SPPS focuses on substances that are less hazardous, derived from renewable resources, and biodegradable, without compromising synthesis efficiency. tandfonline.com
Several non-conventional solvents and binary mixtures have emerged as viable replacements for DMF. bachem.com These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), N-butylpyrrolidone (NBP), and γ-valerolactone (GVL). biotage.comresearchgate.net Studies have shown that mixtures of green solvents can offer superior properties compared to single solvents by fine-tuning polarity and viscosity. bohrium.combachem.com For instance, a mixture of N-formylmorpholine (NFM) and anisole (B1667542) has been successfully used in ultrasound-assisted green SPPS. rsc.org Research into the solubility of Fmoc-Gln(Trt)-OH has been conducted in various alternative solvents to ensure its effective use in these greener systems. nih.gov
bohrium.combiotage.combohrium.comunibo.itbohrium.comunibo.itbohrium.comunibo.itrsc.org| Solvent/Mixture | Type | Key Findings & Applications | Reference |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Conventional (Polar Aprotic) | Standard SPPS solvent; effective but reprotoxic. | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Provides high crude purity in some model syntheses; can be used as a neat solvent or in mixtures. | |
| Cyrene/DEC (30:70) | Greener Mixture | Demonstrated good resin swelling and reagent solubility; a viable DMF replacement. | |
| Sulfolane/DEC (30:70) | Greener Mixture | Showed efficacy in swelling ChemMatrix resin and dissolving amino acids. | |
| Anisole/DMC (70:30) | Greener Mixture | Effective in swelling polystyrene resins and solubilizing reagents. | |
| N-Formylmorpholine (NFM)/Anisole (1:1) | Greener Mixture | Suitable for ultrasound-assisted and continuous-flow green SPPS. |
The efficiency of SPPS is intrinsically linked to the swelling of the solid support resin. thieme-connect.de Adequate swelling ensures that the polymer matrix is sufficiently expanded to allow unhindered diffusion of reagents to the reactive sites of the growing peptide chain. peptide.com Poor swelling can lead to incomplete reactions, resulting in deletion sequences and low yields. nih.gov
The choice of solvent has a direct and significant impact on the degree of resin swelling. nih.gov Polystyrene (PS)-based resins, the most common type, swell well in aprotic solvents like dichloromethane (B109758) (DCM) and DMF. peptide.com However, their performance in many green solvents can be poor. nih.gov Polyethylene glycol (PEG)-grafted resins, such as TentaGel or ChemMatrix, exhibit different swelling properties and are often more compatible with a wider range of solvents, including some greener options. bohrium.comunibo.it A solvent is generally considered "good" for SPPS if it swells the resin to a volume greater than 4.0 mL/g. nih.govrsc.org The nature of the peptide sequence itself can also influence resin swelling as the chain elongates.
peptide.comnih.govpeptide.combiotage.comrsc.orgrsc.orgrsc.orgnih.gov| Solvent | Merrifield Resin (PS-based) | ChemMatrix Resin (PEG-based) | TentaGel Resin (PEG-PS) | Reference |
|---|---|---|---|---|
| DMF (N,N-Dimethylformamide) | ~4.5 - 5.5 | Good | Good | |
| DCM (Dichloromethane) | ~4.0 - 6.0 | Moderate | Good | |
| 2-MeTHF (2-Methyltetrahydrofuran) | ~4.2 | Good | Poor | |
| CPME (Cyclopentyl methyl ether) | ~4.1 | Moderate | Poor | |
| Anisole | ~4.3 | Poor | Poor | |
| Propylene Carbonate | Poor (<2.0) | Good | N/A |
Note: Swelling values are approximate and can vary based on resin cross-linking, loading, and specific experimental conditions.
Deprotection Strategies for Fmoc and Trt Groups within Elongated Peptide Sequences
The orthogonal Fmoc/tBu strategy is the cornerstone of modern SPPS. It relies on the selective removal of the base-labile Nα-Fmoc group at each cycle of amino acid addition and the final cleavage of acid-labile side-chain protecting groups, such as the trityl (Trt) group on the glutamine side chain, concurrently with cleavage from the resin. peptide.com
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. springernature.com A proton is abstracted from the β-carbon of the fluorene (B118485) ring system, leading to the formation of a highly reactive dibenzofulvene (DBF) intermediate. researchgate.netmdpi.com This intermediate is typically trapped by an excess of a secondary amine, most commonly piperidine, to form a stable adduct, driving the reaction to completion. springernature.commdpi.com
The kinetics of this deprotection are influenced by several factors. The reaction is faster in polar solvents like DMF compared to less polar ones like DCM. springernature.comresearchgate.net The concentration of the base is also critical; standard protocols often use a 20% solution of piperidine in DMF. researchgate.net Studies have shown that with 20% piperidine, Fmoc removal is typically complete within minutes. researchgate.net While highly selective, the basic conditions can sometimes lead to side reactions, such as aspartimide formation if Asp residues are present. mdpi.com Alternative bases like 4-methylpiperidine (B120128) (4MP) or piperazine (B1678402) (PZ) have been explored to mitigate such issues. mdpi.com
researchgate.net| Piperidine Conc. | Time (min) | % Fmoc Removal (Approx.) | Reference |
|---|---|---|---|
| 2% | 1 | ~13% | researchgate.net |
| 5 | ~88% | ||
| 5% | 1 | ~33% | researchgate.net |
| 3 | >99% | ||
| 20% | <3 | >99% |
The trityl (Trt) group is used to protect the side-chain amide of glutamine (and asparagine) to prevent dehydration and other side reactions during synthesis. thermofisher.com The Trt group is highly acid-labile and is designed to be removed during the final cleavage step, which typically employs a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). nih.gov
This strategy ensures compatibility, as the Trt group remains stable throughout the synthesis during the repeated base-mediated Fmoc deprotection steps. peptide.com However, upon cleavage with TFA, the liberated Trt carbocation is a potent alkylating agent that can modify sensitive residues like tryptophan or methionine. thermofisher.comacs.org Therefore, the cleavage cocktail must include "scavengers" to trap these reactive species. Triisopropylsilane (TIS) is a highly effective scavenger for the Trt cation. acs.org While generally efficient, the complete removal of the Trt group from Gln or Asn residues, particularly when located near the N-terminus, can sometimes be slow or incomplete, potentially requiring extended cleavage times. thermofisher.com
Selection and Functionalization of Solid Supports (Resins) for Fmoc-L-β-Homo-Gln(Trt)-OH Coupling
The solid support, or resin, is the insoluble matrix upon which the peptide is assembled. The choice of resin is crucial for a successful synthesis and depends on the desired C-terminal functionality (acid or amide) and the cleavage conditions. nih.gov The resin must be chemically inert to the synthesis conditions but allow for the attachment of the first amino acid via a suitable linker. thieme-connect.de
For synthesizing a C-terminal amide peptide, a Rink Amide resin is commonly used. For a C-terminal acid, a Wang resin or the more acid-labile 2-chlorotrityl chloride (2-CTC) resin are frequent choices. bachem.com The 2-CTC resin is particularly advantageous as it allows the peptide to be cleaved under very mild acidic conditions, which can preserve acid-sensitive side-chain protecting groups if desired, enabling the synthesis of protected peptide fragments. acs.org
The core matrix of the resin is also important. Polystyrene (PS) cross-linked with divinylbenzene (B73037) (DVB) is the most common and cost-effective option. peptide.com For synthesizing "difficult" or long peptides prone to aggregation, PEG-grafted resins (e.g., TentaGel) or pure PEG-based resins (e.g., ChemMatrix) are often preferred due to their superior swelling properties in a variety of solvents and their ability to disrupt interchain hydrogen bonding. bohrium.comunibo.it The first amino acid, in this case Fmoc-L-β-Homo-Gln(Trt)-OH, can be loaded onto the appropriate resin, or pre-loaded resins can be purchased to ensure consistency and efficiency. bachem.com
Advanced and Sustainable Synthetic Approaches for Peptides Containing Fmoc-L-β-Homo-Gln(Trt)-OH
Microwave-assisted solid-phase peptide synthesis (SPPS) has become a routine and powerful technique for accelerating the synthesis of complex and difficult peptide sequences. google.comcnr.it The application of microwave energy allows for rapid heating of the solvent and the solid support, leading to significantly shorter reaction times for both the Fmoc-deprotection and the amino acid coupling steps compared to conventional room temperature synthesis. cnr.itacs.org
This acceleration is particularly beneficial when incorporating sterically demanding amino acids such as Fmoc-L-β-Homo-Gln(Trt)-OH. The bulky trityl group on the glutamine side-chain can slow down the coupling reaction. Microwave irradiation can overcome this kinetic barrier, leading to higher coupling yields in shorter times. pitt.eduresearchgate.net For instance, protocols often employ microwave energy to heat the reaction vessel to temperatures between 70°C and 90°C for a few minutes during the coupling and deprotection cycles. cnr.itpitt.edu This rapid heating is uniform and efficient, minimizing the risk of side reactions that can occur with prolonged heating. acs.org
Research into optimized microwave protocols has demonstrated the successful synthesis of peptides containing other trityl-protected residues like Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, and Fmoc-His(Trt)-OH, confirming the compatibility of this protecting group with elevated temperatures under microwave conditions. acs.orgresearchgate.net The development of fully automated microwave synthesizers further enhances this process, allowing for the reliable and high-throughput production of peptides. cnr.it
| Step | Reagents & Conditions | Temperature | Duration | Reference |
|---|---|---|---|---|
| Fmoc Deprotection | 20% Piperidine in DMF | 75°C - 90°C | 1 - 5 min | acs.org, cnr.it |
| Amino Acid Coupling | Fmoc-AA-OH (3.5-5 equiv), Activator (e.g., DIC/Oxyma Pure), Base in DMF | 80°C - 90°C | 5 - 10 min | pitt.edu, acs.org |
| Washes | DMF | Room Temperature | Multiple cycles | pitt.edu |
Continuous flow chemistry represents a significant paradigm shift from traditional batch synthesis. In this approach, reagents are pumped through a heated reactor column packed with the solid-phase resin. researchgate.net This technique offers superior heat and mass transfer compared to batch reactors, which allows for extremely fast and efficient reactions. researchgate.netresearchgate.net
A key advantage of continuous flow SPPS is the dramatic reduction in the excess amino acids and coupling reagents required to achieve high-yield couplings. google.com Studies have shown that even for challenging couplings, such as incorporating Fmoc-Gln(Trt)-OH, only 1.5 equivalents of the amino acid are needed to achieve nearly quantitative conversion in a single pass through the reactor, which takes only a few minutes. google.comresearchgate.net This is a substantial improvement over batch synthesis, which often requires 5 to 10-fold excess of reagents and much longer reaction times. google.com
The ability to perform synthesis at elevated temperatures (e.g., 70°C) and pressures (e.g., 60 bar) in a controlled manner is crucial to this efficiency. google.comresearchgate.net These conditions ensure that the coupling reaction proceeds to completion rapidly. The integration of this technology with automated systems, using HPLC pumps and autosamplers, allows for the complete, unattended synthesis of peptide chains, including those containing modified residues like β-homo-amino acids. researchgate.netcuni.cz This automated, efficient approach not only accelerates peptide production but also enhances reproducibility and sustainability. researchgate.net
| Amino Acid | Equivalents Used | Temperature | Pressure | Flow Rate | Coupling Efficiency | Reference |
|---|---|---|---|---|---|---|
| Fmoc-Gln(Trt)-OH | 1.5 | 70°C | 60 bar | 0.1 mL/min | >99% | google.com |
The pharmaceutical industry is increasingly focused on adopting green chemistry principles to make peptide synthesis more sustainable. nih.gov This involves minimizing waste, using less hazardous solvents, and improving atom economy. The use of Fmoc-L-β-Homo-Gln(Trt)-OH is directly impacted by these efforts, particularly in the context of solvent selection and reagent efficiency. nih.govresearchgate.net
A major goal in green SPPS is to replace traditional, hazardous polar aprotic solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. nih.gov For a solvent to be a viable replacement, it must meet several criteria: it must effectively swell the solid-phase resin, and it must be able to dissolve the protected amino acids and reagents used in the synthesis. researchgate.net Research has been conducted to evaluate the performance of greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidone (NBP). researchgate.net
| Solvent | Classification | Fmoc-Gln(Trt)-OH Solubility (at 0.2 M) | Reference |
|---|---|---|---|
| Anisole | Recommended | Insoluble | nih.gov |
| Propyl Acetate | Recommended | Insoluble | nih.gov |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Soluble | nih.gov |
| N-Butylpyrrolidone (NBP) | Recommended | Soluble | researchgate.net |
| γ-Valerolactone (GVL) | Recommended | Soluble | researchgate.net |
Structural and Conformational Research on Peptides Incorporating Fmoc L β Homo Gln Trt Oh
Impact of β-Homo-Glutamine Residue on Peptide Backbone Conformation and Dynamics
The addition of an extra carbon atom into the peptide backbone fundamentally alters its conformational flexibility and preferences compared to peptides composed exclusively of α-amino acids.
Unlike α-amino acids, which are defined by two primary backbone dihedral angles (φ and ψ), β-amino acids possess three: φ, ψ, and an additional angle, θ, corresponding to the torsion around the Cα-Cβ bond. nih.gov This additional rotational freedom significantly expands the accessible conformational space. Theoretical studies using methods like Hartree-Fock (HF) and density functional theory (DFT) have been employed to investigate the stable conformations of β-amino acids in model peptide environments. scirp.org
The torsion angle about the C-C bond (θ) in β-amino acids often prefers gauche (θ = ±60°) and trans (θ = 180°) conformations. scirp.org A predominance of gauche conformations can promote the formation of well-defined folded structures. scirp.org The specific side chain, such as the trityl-protected glutamine in Fmoc-L-β-Homo-Gln(Trt)-OH, can further influence these preferences through steric and electronic interactions. The table below contrasts the backbone dihedral angles of α- and β-amino acids.
| Amino Acid Type | Backbone Dihedral Angles | Description |
| α-Amino Acid | φ (phi), ψ (psi) | Rotation around the N-Cα and Cα-C bonds, respectively. Defines secondary structures like α-helices and β-sheets. nih.gov |
| β-Amino Acid | φ (phi), θ (theta), ψ (psi) | The additional θ angle (around the Cα-Cβ bond) confers greater conformational flexibility. nih.govscirp.org |
This table provides a simplified comparison of the dihedral angles defining the backbones of α- and β-amino acids.
The glutamine side chain itself, with its terminal amide group, can participate in side chain-backbone hydrogen bonding, further dictating conformational behavior. scirp.org This interaction can contribute to the stability of specific secondary structures. scirp.org The inclusion of β-amino acid residues has also been used to replace and stabilize β-turns in proteins, demonstrating their utility in mimicking and reinforcing common structural motifs. nih.govnih.gov For example, a β-turn mimic containing two sequential β-amino acid residues has been successfully used to replace a dipeptide segment in ribonuclease A. nih.gov
Foldamers are synthetic oligomers that adopt discrete, predictable conformations reminiscent of natural biopolymers like proteins and nucleic acids. scirp.org β-Amino acids are highly desirable building blocks in foldamer design precisely because the additional backbone carbon provides unique conformational flexibility and leads to stable, well-defined secondary structures. scirp.org By strategically placing β-Homo-Gln(Trt)-OH within a sequence, researchers can direct the folding of the entire molecule into specific shapes, such as helices or sheets. This control over conformation is crucial for developing peptidomimetics with tailored functions, including antimicrobial agents and inhibitors of protein-protein interactions. nih.govnih.gov
Spectroscopic and Crystallographic Investigations of Conformational Preferences
Determining the precise three-dimensional structure of peptides incorporating β-amino acids relies on powerful analytical techniques. While X-ray crystallography provides atomic-resolution detail in the solid state, spectroscopic methods are indispensable for studying the dynamic conformational ensembles that exist in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the solution-state structure and dynamics of peptides. nih.govnmims.edu For peptides containing Fmoc-L-β-Homo-Gln(Trt)-OH, a suite of NMR experiments can provide detailed conformational insights.
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign resonances within a specific amino acid residue. nmims.eduuzh.ch
TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to reveal the entire spin system of a residue. uzh.ch
In the context of a β-homo-glutamine residue, NMR can elucidate the preferred dihedral angles and map the interactions between the glutamine side chain and the rest of the peptide, revealing its influence on the local and global conformation. nih.gov
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution. mdpi.com The technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different secondary structures have characteristic CD spectra. wikipedia.org
α-Helices: Typically show a pronounced double minimum around 208 nm and 222 nm. wikipedia.org
β-Sheets: Exhibit a strong negative band near 218 nm.
Random Coil: Characterized by a strong negative band below 200 nm.
| Technique | Information Provided | Application to β-Homo-Gln Peptides |
| NMR Spectroscopy | Atomic-resolution 3D structure in solution, dynamics, specific inter-proton distances, dihedral angle restraints. nih.govnmims.edu | Elucidates the precise local conformation around the β-amino acid and its effect on the peptide's overall fold and flexibility. nih.gov |
| CD Spectroscopy | Estimation of secondary structure content (e.g., helicity), monitoring of conformational transitions. mdpi.comwikipedia.org | Provides a global view of the peptide's structure and allows for rapid assessment of how the β-homo-glutamine residue influences the formation of ordered structures like helices. deepdyve.com |
This table summarizes the application of NMR and CD spectroscopy for the conformational analysis of peptides containing β-amino acids.
X-ray Crystallography of Peptides and Peptidomimetics Containing β-Homo-Glutamine for Solid-State Conformation
X-ray crystallography is a definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique has been instrumental in revealing the specific conformational preferences and intermolecular interactions of peptides that include β-amino acid residues. Crystal structure determination provides unambiguous insight into hydrogen bonding networks, modes of aggregation, and the adoption of secondary structures such as turns and sheets. iisc.ac.in
When a β-homo-glutamine residue is incorporated, the additional methylene (B1212753) group in the backbone increases its flexibility, allowing for the formation of novel hydrogen-bonded ring motifs and secondary structures not typically observed in α-peptides. iisc.ac.in Studies on short, protected peptides containing β-amino acids reveal a strong propensity to adopt well-defined turn structures or extended conformations that facilitate the formation of sheet-like assemblies. For instance, crystallographic analysis of various oligopeptides has shown that they can adopt structures like the type I β-turn, stabilized by intramolecular 4→1 hydrogen bonds, or extended backbones that arrange into antiparallel β-sheets in the crystal lattice. iisc.ac.in
The solid-state conformation is dictated by a combination of intramolecular forces, such as hydrogen bonds, and intermolecular packing forces within the crystal. In the crystal state of one analyzed octapeptide, four successive intramolecular hydrogen bonds of the i←i + 4 type were observed, which is a hallmark of an α-helical secondary structure. mdpi.com The precise arrangement and the resulting supramolecular architecture are critical for understanding how these modified peptides might interact with biological targets.
| Peptide/Compound | Sequence/Formula | Space Group | Unit Cell Parameters | Key Conformational Feature(s) |
|---|---|---|---|---|
| LWV1 | Ac-Leu-Trp-Val-OMe | P2₁ | a=10.1Å, b=15.2Å, c=10.4Å, β=109.1° | Extended backbone, anti-parallel β-sheet |
| WW | Boc-Trp-Trp-OMe | P2₁2₁2₁ | a=9.8Å, b=14.1Å, c=22.5Å | Extended conformation, parallel β-sheet |
| UGU | Boc-Aib-γAbu-Aib-OMe | P-1 | a=9.6Å, b=14.0Å, c=17.8Å, α=85.3°, β=77.5°, γ=71.4° | Parallel sheet assembly |
| Stapled Peptide 10 | N/A | P2₁2₁2₁ | a=12.5Å, b=22.1Å, c=27.8Å | α-helical structure with i,i+1 staple |
Computational Modeling and Molecular Dynamics Simulations of β-Homo-Glutamine Containing Peptides
Computational methods serve as a powerful complement to experimental techniques, providing dynamic insights into peptide behavior and guiding the design of new molecular architectures. For complex systems like β-peptides, molecular dynamics (MD) simulations and predictive modeling are indispensable for exploring the vast conformational space that these molecules can inhabit.
Predictive Modeling of Conformational Landscapes
The conformational landscape of a peptide is a theoretical representation of all possible three-dimensional structures it can adopt and their corresponding energy levels. Due to their increased flexibility, peptides containing β-homo-glutamine have significantly more complex conformational landscapes than their α-peptide equivalents. Computational modeling is essential to map these landscapes and identify low-energy, stable conformations.
Techniques such as quantum chemical calculations and molecular dynamics simulations are employed to study the intrinsic conformational characteristics of β-peptides. nih.gov These simulations can model molecular behavior over time, providing insights into peptide folding, stability, and interactions. nih.gov By starting with random coil configurations, MD simulations can observe the spontaneous formation of ordered structures like β-sheets. researchgate.net More advanced approaches combine MD simulations with machine learning algorithms, using an autoencoder to map simulation snapshots onto a predefined conformational landscape, which can be defined by methods like principal components analysis (PCA). researchgate.net This allows for the prediction of plausible new conformations that may not have been sampled in the initial simulation, offering a more complete picture of the peptide's structural potential. researchgate.net
Rational Design of Conformationally Constrained Peptide Architectures
A primary goal of incorporating non-native amino acids like β-homo-glutamine is the rational design of peptides with specific, predetermined, and stable conformations. Computational tools are central to this process, enabling the de novo design of conformationally restricted peptides that can mimic the secondary structures of proteins or present side chains in a precise spatial arrangement. nih.gov
The design process often utilizes software suites like Rosetta, which can build and refine peptide structures based on desired geometric and energetic parameters. nih.gov This approach allows for the creation of novel architectures, such as hyperstable disulfide-crosslinked peptides or those incorporating both L- and D-amino acids to enforce specific turns and helices. nih.gov The accuracy of these computational designs is validated by comparing the predicted models against experimentally determined structures from X-ray crystallography or NMR spectroscopy. A key metric for this comparison is the carbon-alpha root-mean-square deviation (Cα RMSD), where a low value indicates a high degree of similarity between the computational model and the experimental structure. nih.gov This iterative cycle of computational design and experimental validation is a powerful paradigm for developing a new generation of peptide-based molecules. nih.gov
| Designed Peptide | Description | Computational Method | Experimental Method | Cα RMSD (Model vs. Structure) |
|---|---|---|---|---|
| gEHEE_06 | Disulfide-rich peptide with α-helices and β-strands | Rosetta | X-ray Crystallography (2.09 Å) | Not specified |
| NC_HEE_D1 | 27-residue heterochiral peptide with β-β turn | Rosetta | NMR Spectroscopy | 0.99 Å |
| NC_EHE_D1 | 26-residue peptide with two disulfide bonds | Rosetta | NMR Spectroscopy | 1.9 Å |
Design Principles and Engineering of Peptidomimetics Utilizing Fmoc L β Homo Gln Trt Oh
Strategies for Enhancing Proteolytic Stability in Peptidomimetics
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of β-amino acids, such as L-β-homo-glutamine, into a peptide backbone is a well-established strategy to enhance resistance to this enzymatic breakdown.
The fundamental difference between α-amino acids and β-amino acids lies in the position of the amino group relative to the carboxyl group. In β-amino acids, these functional groups are separated by two carbon atoms instead of one. This seemingly minor alteration in the peptide backbone has profound consequences for its three-dimensional structure and its interaction with proteases. Proteolytic enzymes have highly specific active sites that are evolved to recognize and cleave peptide bonds between L-α-amino acids. The altered stereochemistry and spacing of the peptide bond in β-peptides and mixed α,β-peptides disrupt this recognition, rendering them poor substrates for most common proteases. The incorporation of β-amino acid residues can inhibit enzymatic cleavage of nearby peptide bonds, even those between α-residues.
| Feature | α-Peptide (containing L-Glutamine) | β-Peptide (containing L-β-Homo-Glutamine) |
| Backbone Structure | Amino and carboxyl groups on the same carbon. | Amino and carboxyl groups on adjacent carbons. |
| Protease Recognition | Readily recognized and cleaved by proteases. | Poorly recognized, leading to high resistance to degradation. |
| Biological Half-life | Generally short. | Significantly extended. |
Development of Cyclic Peptidomimetics Incorporating Fmoc-L-β-Homo-Gln(Trt)-OH
Cyclization is another powerful strategy to improve the stability and conformational rigidity of peptides. The incorporation of β-amino acids can facilitate the synthesis of cyclic structures with well-defined three-dimensional shapes.
A variety of macrocyclization strategies can be employed for peptides containing β-homo-amino acids. These methods often involve the formation of an amide bond between the N-terminus and the C-terminus (head-to-tail), or between the side chains of two amino acids. The presence of β-amino acids can influence the preferred conformation of the linear precursor, potentially pre-disposing it to cyclization and reducing the likelihood of undesired dimerization or oligomerization. Common cyclization techniques compatible with solid-phase synthesis include on-resin cyclization, where the peptide is cyclized while still attached to the solid support, and solution-phase cyclization after cleavage from the resin. The choice of strategy depends on the peptide sequence and the desired ring size.
The introduction of β-amino acids, including β-homo-glutamine, into a cyclic peptide provides a powerful tool for controlling its conformation. The additional carbon in the backbone of β-amino acids increases the number of possible stable secondary structures, such as various types of helices and turns, that are not accessible to α-peptides. For instance, β-peptides can form stable 12- or 14-helices. This conformational diversity allows for the rational design of scaffolds that can precisely mimic the spatial arrangement of key residues in a protein's binding site. By constraining the peptide into a specific bioactive conformation, both binding affinity and selectivity for the target can be significantly enhanced. The use of β-branched amino acids, in particular, has been shown to stabilize specific conformations in cyclic hexapeptides. nih.gov
Mimicry of Protein-Protein and Protein-Nucleic Acid Interaction Motifs
Many critical biological processes are mediated by protein-protein and protein-nucleic acid interactions. These interactions often occur over large, relatively flat surfaces, making them challenging targets for traditional small-molecule drugs. Peptidomimetics containing β-amino acids are well-suited to mimic the secondary structures, such as α-helices and β-sheets, that are frequently found at these interaction interfaces.
The ability of β-peptides to form stable, well-defined helical structures makes them excellent candidates for mimicking α-helical protein domains that are crucial for many protein-protein interactions. nih.gov By arranging the side chains of the β-amino acids to match the spatial presentation of key binding residues in the native α-helix, it is possible to create potent and specific inhibitors of these interactions. The inherent proteolytic resistance of the β-peptide backbone is a significant advantage in this context. While direct evidence for the use of Fmoc-L-β-Homo-Gln(Trt)-OH in mimicking protein-nucleic acid interactions is limited, the principles of structural mimicry and enhanced stability would be equally applicable.
Design and Synthesis of β-Hairpin Peptidomimetics
β-hairpins are fundamental structural motifs in proteins, often mediating crucial biological interactions. The design of synthetic β-hairpin peptidomimetics aims to replicate these structures to modulate protein-protein interactions. The incorporation of β-amino acids, such as L-β-homoglutamine, is a key strategy to pre-organize a peptide chain into a hairpin conformation.
The synthesis of β-hairpin peptidomimetics incorporating Fmoc-L-β-Homo-Gln(Trt)-OH typically follows standard Fmoc-based solid-phase peptide synthesis protocols. The extended backbone of the β-homoglutamine residue can influence the turn region of the hairpin, promoting the formation of stable hydrogen-bonding patterns between the two β-strands. The trityl protection of the glutamine side chain prevents undesirable side reactions during synthesis and is readily removed during the final cleavage and deprotection step.
| Parameter | Observation in β-Hairpin Design |
| Backbone Rigidity | The additional methylene (B1212753) group in β-homoglutamine restricts conformational freedom, favoring a more defined turn structure. |
| Hydrogen Bonding | The altered backbone geometry can influence the registration of inter-strand hydrogen bonds, contributing to the overall stability of the hairpin. |
| Side Chain Orientation | The L-configuration ensures that the glutamine side chain projects from the hairpin scaffold in a predictable orientation, which is critical for molecular recognition. |
This table summarizes the key contributions of incorporating L-β-homoglutamine to the design and stability of β-hairpin peptidomimetics.
Scaffold Design for Antigenic Epitope Mimicry
The ability to mimic the three-dimensional structure of antigenic epitopes is a cornerstone of vaccine development and diagnostic tool design. Peptidomimetics offer a powerful platform for presenting conformational epitopes in a stable and immunologically relevant context. Fmoc-L-β-Homo-Gln(Trt)-OH can be strategically incorporated into peptide scaffolds to mimic epitopes that are rich in glutamine residues or where a specific backbone conformation is essential for antibody recognition.
The design of such scaffolds involves identifying the key residues of a known epitope and arranging them on a conformationally constrained template. The inclusion of L-β-homoglutamine can help to enforce a specific turn or extended conformation that mimics the native epitope. The trityl-protected side chain of glutamine is particularly useful in this context, as glutamine residues are frequently involved in hydrogen bonding and polar interactions at protein-protein interfaces.
| Scaffold Component | Role in Epitope Mimicry |
| Fmoc-L-β-Homo-Gln(Trt)-OH | Provides conformational constraint and presents a glutamine side chain mimic. |
| Peptide Backbone | Serves as the framework for arranging key epitope residues in the correct spatial orientation. |
| Other Amino Acids | Replicate the side chains of the native epitope that are critical for antibody binding. |
This table outlines the components and their functions in the design of peptide scaffolds for antigenic epitope mimicry using Fmoc-L-β-Homo-Gln(Trt)-OH.
Exploration of Heterochiral Protein-Protein Interactions
The study of interactions between molecules of opposite chirality (heterochiral interactions) is a rapidly emerging field with implications for understanding biological processes and designing novel therapeutics. The incorporation of L-β-homoglutamine into peptides designed to interact with D-amino acid-containing peptides or proteins allows for the systematic exploration of these unique recognition events.
The chirality of the amino acid backbone plays a critical role in determining the geometry of peptide self-assembly and intermolecular interactions. By introducing an L-β-amino acid into a peptide sequence, researchers can investigate how this "chiral impurity" affects the interaction with a D-peptide. The defined stereochemistry of Fmoc-L-β-Homo-Gln(Trt)-OH is essential for these studies, as it allows for precise control over the chiral composition of the synthetic peptide. These investigations can shed light on the principles governing chiral recognition and may lead to the development of enantiomer-specific inhibitors or binders. nih.gov Studies have shown that even single chirality changes can significantly alter the self-assembly and surface recognition properties of peptides. nih.gov
| Interaction Type | Significance of L-β-Homo-Gln Incorporation |
| L-peptide - D-peptide | Allows for the study of how an extended L-amino acid backbone interacts with a D-amino acid backbone. |
| Chiral Self-Assembly | Investigates how the presence of an L-β-homoamino acid influences the formation of ordered structures in racemic or mixed-chirality peptide solutions. |
| Enantiomer-Specific Recognition | Facilitates the design of peptides that can selectively bind to one enantiomer of a target molecule over the other. |
This table highlights the applications of incorporating Fmoc-L-β-Homo-Gln(Trt)-OH in the study of heterochiral peptide interactions.
Applications in Chemical Biology and Advanced Peptide Research
Utilization in the Design of Biochemical Probes and Assays for Biological Systems
While specific examples detailing the use of Fmoc-L-beta-Homo-Gln(Trt)-OH in biochemical probes are not extensively documented in publicly available literature, the broader class of β-amino acids is utilized to create probes with enhanced stability and unique binding properties. The introduction of a β-amino acid into a peptide sequence can alter its conformation and resistance to degradation by cellular proteases, which is a significant advantage for probes used in living systems.
Molecular probes designed with β-amino acids can be employed to study protein-protein interactions, enzyme activity, and cellular signaling pathways. For instance, a peptide-based probe incorporating a β-amino acid could be designed to bind to a specific enzyme's active site. Due to its increased stability, the probe would have a longer half-life within the cell, allowing for more sustained monitoring of enzyme activity. Furthermore, the unique conformational constraints imposed by the β-amino acid can lead to higher binding affinity and selectivity for the target protein.
Table 1: Potential Advantages of β-Amino Acid-Containing Biochemical Probes
| Feature | Description | Implication for Biochemical Probes |
| Proteolytic Resistance | The altered peptide backbone is not recognized by many common proteases. | Longer probe lifetime in cellular and in vivo environments, enabling extended experimental windows. |
| Unique Conformations | β-peptides can fold into stable secondary structures, such as helices and sheets, that are distinct from those of α-peptides. | Potential for novel binding modes to target molecules, leading to higher specificity and affinity. |
| Structural Diversity | The synthesis of a wide variety of β-amino acids with different side chains is possible. | Allows for the fine-tuning of probe properties, such as solubility, cell permeability, and target recognition. |
The development of molecularly sensitized probes for amino acid recognition within peptide sequences is an emerging area where β-amino acids could play a role. By functionalizing a scanning tunneling microscope tip with a molecule that selectively interacts with a specific amino acid, it is possible to identify that amino acid within a peptide chain nih.gov. The incorporation of a β-amino acid like L-beta-Homo-Gln into a target peptide could be investigated using such techniques to understand its influence on peptide structure and interactions.
Research into the Development of Peptide-Based Materials with Unique Properties
Peptides that self-assemble into well-defined nanostructures are of great interest for the development of novel biomaterials. The incorporation of β-amino acids into these peptides can significantly influence their self-assembly behavior and the properties of the resulting materials. β-peptides can form stable secondary structures, such as β-hairpins, which can then self-assemble into hydrogels nih.gov. These hydrogels have potential applications in tissue engineering, drug delivery, and as scaffolds for 3D cell culture mdpi.commdpi.comnih.gov.
The side chain of L-beta-Homo-Gln, with its terminal amide group, could participate in hydrogen bonding networks that contribute to the stability and properties of self-assembled materials. Research on β-sheet peptide hydrogels has shown that modulating intermolecular interactions, such as hydrogen bonding, is critical for controlling their self-assembly and material properties.
While direct studies on materials formed from peptides containing this compound are limited, the principles governing the self-assembly of other β-peptides provide a strong foundation for predicting their potential. For example, β-hairpin peptide hydrogels are known for their shear-thinning and injectable properties, making them suitable for biomedical applications nih.gov.
Table 2: Properties and Potential Applications of β-Peptide-Based Materials
| Material Type | Key Properties | Potential Applications |
| Hydrogels | Biocompatible, biodegradable, injectable, tunable mechanical properties. nih.govmdpi.comnih.gov | Drug delivery, tissue engineering, 3D cell culture scaffolds. nih.govmdpi.commdpi.com |
| Nanofibers | High aspect ratio, can be functionalized with bioactive molecules. | Scaffolds for regenerative medicine, components of biosensors. |
| Vesicles | Can encapsulate hydrophilic or hydrophobic molecules. | Delivery vehicles for drugs or imaging agents. |
Design and Synthesis of Modulators for Diverse Biological Pathways
The inherent resistance of β-peptides to enzymatic degradation makes them attractive candidates for the development of therapeutic agents that modulate biological pathways nih.gov.
In cancer therapy, peptides are being investigated as targeting ligands for drug delivery and as direct therapeutics. The overexpression of certain receptors on cancer cells provides an opportunity for targeted therapies acs.orgmdpi.comnih.gov. Peptides containing β-amino acids can be designed to bind to these receptors with high affinity and specificity. Their enhanced stability in biological fluids can lead to improved pharmacokinetic profiles compared to their α-peptide counterparts nih.gov.
While there is no specific mention in the available literature of this compound being used in oncology research, the general strategy of using stabilized peptides is well-established. For instance, β-peptides are being explored as inhibitors of protein-protein interactions that are critical for cancer cell survival and proliferation, such as the interaction between Bcl-2 family proteins nih.gov. Furthermore, peptides can be designed to mimic the domains of proteins involved in cancer progression, acting as competitive inhibitors rsc.org. The human antimicrobial peptide defensin (B1577277) beta-1, for example, has shown involvement in suppressing cancer cells rsc.org.
Peptides play a crucial role in the immune system, particularly in antigen presentation and T-cell activation. Peptide-based vaccines are a promising area of research due to their safety and specificity bio-integration.orgacs.org. The inclusion of β-amino acids in synthetic peptide antigens or as components of vaccine adjuvants is an area of active investigation nih.govnih.gov. The increased stability of β-peptides can lead to a prolonged presentation of the antigen to the immune system, potentially eliciting a stronger and more durable immune response.
Human β-defensins are known to have immunomodulatory properties, influencing the activity of various immune cells mdpi.com. The design of peptidomimetics that mimic the structure and function of such host defense peptides is a strategy being explored for the development of new immunomodulatory agents and vaccine adjuvants nih.govfrontiersin.orgmdpi.comnih.gov. While the direct use of this compound in vaccine design is not documented, the principles of using modified peptides to enhance immunogenicity are broadly applicable.
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Antimicrobial peptides (AMPs) are a natural part of the innate immune system of many organisms and represent a promising class of therapeutics acs.org. However, their susceptibility to proteolysis can limit their clinical utility. The development of peptidomimetics using β-amino acids offers a strategy to overcome this limitation acs.orgnih.gov.
β-peptides that mimic the amphipathic structures of natural AMPs have been shown to have potent activity against a broad range of bacteria, including resistant strains acs.orgnih.gov. Similarly, antiviral peptides and peptidomimetics are being developed to combat viral infections by interfering with viral entry or replication creative-peptides.comnih.govnih.govusf.edupepdomtech.com. For example, the peptide P9, derived from mouse β-defensin-4, has demonstrated broad-spectrum antiviral activity against coronaviruses nih.govnih.gov.
Table 3: Examples of Antimicrobial β-Peptides and their Characteristics
| β-Peptide Class | Structural Feature | Mechanism of Action | Target Pathogens |
| 14-helical β-peptides | Amphiphilic helix | Membrane disruption | Escherichia coli, Staphylococcus aureus nih.gov |
| Cationic β-peptides | Positive charge and amphipathicity | Membrane permeabilization | Gram-positive and Gram-negative bacteria acs.org |
| β-defensin mimetics | Mimic natural defensins | Multiple, including membrane disruption and immunomodulation | Bacteria and viruses nih.govnih.gov |
The unique structural features of β-peptides make them valuable scaffolds for the design of enzyme inhibitors and receptor ligands nih.govresearchgate.net. The incorporation of a β-amino acid can constrain the peptide backbone into a specific conformation that fits into the active site of an enzyme or the binding pocket of a receptor. This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher affinity.
The resistance of β-peptides to proteolysis is a key advantage for their use as enzyme inhibitors, as it ensures their longevity in a biological environment researchgate.netresearchgate.net. β-amino acids have been successfully incorporated into peptidomimetics that inhibit proteases, a class of enzymes involved in numerous diseases researchgate.netmdpi.com. For example, the insertion of a β-amino acid at or near the scissile bond of a peptide substrate can render it resistant to cleavage while maintaining its ability to bind to the enzyme, thus acting as a competitive inhibitor.
In the context of receptor ligands, β-peptides have been designed to target G-protein coupled receptors (GPCRs) and other cell surface receptors with high specificity acs.orgrsc.orgresearchgate.netrsc.org. The ability of β-peptides to adopt stable helical or turn structures allows them to mimic the bioactive conformations of natural peptide ligands.
Methodologies for High-Throughput Screening Library Generation
The generation of extensive chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and chemical biology. The incorporation of non-natural amino acids, such as β-homo-glutamine, into these libraries expands their structural diversity and potential for identifying novel biologically active peptides. nih.govresearchgate.net These modified peptides can exhibit enhanced proteolytic stability and unique conformational properties, making them attractive candidates for therapeutic development. acs.org
The synthesis of combinatorial peptide libraries containing this compound is primarily achieved through modified solid-phase peptide synthesis (SPPS) protocols. americanpeptidesociety.org The "split-mix" synthesis approach is a common and powerful technique that allows for the generation of vast one-bead-one-compound (OBOC) libraries, where each resin bead contains a unique peptide sequence. researchgate.netamericanpeptidesociety.org
The process for incorporating β-homo-glutamine involves the following key steps:
Resin Preparation: The synthesis begins with a solid support resin, which is divided into multiple portions.
First Coupling: A different amino acid is coupled to each portion of the resin. For library diversity, this can include a mix of natural and non-natural amino acids.
Pooling and Mixing: All portions of the resin are pooled and mixed thoroughly to ensure homogenization.
Splitting: The mixed resin is again divided into portions, equal to the number of amino acids to be added in the next step.
Iterative Coupling: In a subsequent coupling step, this compound can be introduced at a specific position in the peptide sequence. The resin is split, and the β-amino acid is coupled to one portion, while other amino acids are coupled to the other portions. The cycle of pooling, mixing, and splitting is repeated for each position in the peptide sequence. americanpeptidesociety.org
The use of the trityl (Trt) protecting group on the side chain of β-homo-glutamine and the fluorenylmethyloxycarbonyl (Fmoc) group on the amine are critical for orthogonal protection strategy in SPPS, allowing for selective deprotection and coupling. acs.org Synthetic combinatorial libraries created through these methods are highly versatile as they can accommodate not only L-amino acids but also D-amino acids and other organic moieties. researchgate.net The inclusion of β-amino acids like β-homo-glutamine introduces novel backbone structures, potentially leading to peptides with unique secondary structures and biological activities. acs.org
| Synthesis Step | Description | Purpose |
| Resin Splitting | The solid support resin is divided into multiple equal portions. | To allow for the coupling of different amino acids in parallel. |
| Amino Acid Coupling | A specific amino acid, such as this compound, is coupled to the growing peptide chain on each resin portion. | To build the peptide sequence. |
| Resin Pooling & Mixing | All resin portions are combined and mixed thoroughly. | To randomize the sequences for the next coupling step, ensuring library diversity. |
| Iterative Cycles | The split-pool-mix process is repeated for each position in the desired peptide length. | To generate a library where each bead theoretically holds a unique peptide sequence. |
| Final Deprotection | All protecting groups are removed from the synthesized peptides. | To yield the final, active peptide library for screening. |
Once a combinatorial library incorporating β-homo-glutamine has been synthesized, high-throughput screening (HTS) methods are employed to identify "hit" compounds with desired biological activity. creative-peptides.com The screening strategy must be compatible with the library format (e.g., OBOC) and the biological question being addressed.
On-Bead Screening Assays: For OBOC libraries, initial screening is often performed directly on the beads. researchgate.net This can involve incubating the library with a fluorescently labeled target protein. Beads that bind the target will become fluorescent and can be physically isolated for sequence identification. This method is efficient for screening millions of compounds. nih.gov
Solution-Phase and Cell-Based Assays: Alternatively, peptides can be cleaved from the beads and screened in solution-phase assays. researchgate.net This is necessary for functional assays, such as enzyme inhibition or cell signaling modulation, where the peptide must be free to interact with the target in a more biologically relevant context. americanpeptidesociety.org
Decoding and Hit Identification: A critical challenge in combinatorial chemistry is determining the structure of the active compounds. nih.gov For libraries containing non-natural amino acids, traditional sequencing methods like Edman degradation may not be suitable. acs.org Advanced mass spectrometry-based techniques are therefore essential. nih.gov
Tandem Mass Spectrometry (LC-MS/MS): This is a powerful method for de novo sequencing of peptides isolated from hit beads. The peptide is fragmented in the mass spectrometer, and the resulting fragmentation pattern is used to deduce the amino acid sequence, including the position of the β-homo-glutamine residue. nih.govacs.org
Encoded Libraries: To facilitate easier identification, libraries can be synthesized with chemical tags or DNA/RNA encoders that correspond to the peptide sequence. acs.orgmdpi.com After a binding selection, the tag can be "read" by mass spectrometry or PCR amplification and DNA sequencing to reveal the structure of the bound peptide. mdpi.com
The table below summarizes various screening techniques applicable to these libraries.
| Screening Technique | Principle | Advantages | Disadvantages |
| On-Bead Binding Assays | The library (on beads) is incubated with a labeled target. Positive beads are isolated. researchgate.net | Very high throughput; suitable for large libraries. | Limited to binding assays; potential for false positives due to bead-surface interactions. |
| Solution-Phase Assays | Peptides are cleaved from beads and tested in solution. researchgate.net | Allows for functional and cell-based assays; more biologically relevant. | Lower throughput; requires methods to link active solutions back to their original sequence. |
| Phage Display | Peptides are expressed on the surface of bacteriophages. Phages that bind to a target are isolated and amplified. nih.gov | Links phenotype (peptide) to genotype (DNA) for easy sequencing. mdpi.com | Generally limited to L-amino acids, though some incorporation of non-natural amino acids is possible. researchgate.net |
| Mass Spectrometry-Based Decoding | "Hit" peptides are sequenced directly using techniques like LC-MS/MS. nih.gov | Directly determines the chemical structure; applicable to non-natural amino acids. acs.org | Requires physical isolation of the hit bead; can be complex for mixtures. |
The development of natural product-like combinatorial libraries, which include diverse building blocks like β-amino acids, is crucial for approaching challenging cellular targets often considered "undruggable". nih.gov
Future Directions and Emerging Research Avenues
Integration of Fmoc-L-β-Homo-Gln(Trt)-OH in Chemoenzymatic Peptide Synthesis Approaches
Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic processes. nih.gov This hybrid approach is particularly promising for the incorporation of non-canonical amino acids like L-β-Homo-Gln(Trt)-OH. Future research will likely focus on leveraging peptide ligases, which catalyze the formation of peptide bonds, to incorporate this building block into larger peptide chains.
Enzymes such as papain, sortases, butelase-1, and engineered ligases like peptiligase and omniligase offer a green chemistry alternative to traditional solid-phase peptide synthesis (SPPS), which often involves harsh chemicals and laborious protection-deprotection steps. nih.goviris-biotech.de The high specificity of these enzymes can overcome challenges associated with side reactions and racemization, which can be problematic in chemical synthesis. nih.gov
A significant breakthrough has been the demonstration that engineered asparaginyl ligases can accept diverse substrate mimetics, enabling the formation of junctions between L- and D-amino acids, as well as between α- and β-amino acids. nih.govnih.gov This opens a direct enzymatic route for the site-specific incorporation of Fmoc-L-β-Homo-Gln(Trt)-OH. Research will aim to optimize enzyme variants and reaction conditions to improve the efficiency of ligating peptides containing bulky protecting groups like Trityl (Trt).
| Enzyme Class | Recognition Sequence | Key Advantages for β-Amino Acid Integration | Potential Challenges |
|---|---|---|---|
| Sortases (e.g., Sortase A) | LPXTG | Well-characterized; enables site-specific protein modification. frontiersin.org | Requires a specific recognition motif; can have slow reaction kinetics. |
| Asparaginyl Ligases (e.g., OaAEP1) | NGL | Engineered variants show broad substrate scope, including β-amino acids. nih.gov | Requires C-terminal Asn; potential for competing hydrolysis. |
| Butelase-1 | NHV/DHV | Extremely high catalytic efficiency; rapid ligation. iris-biotech.de | Strict recognition sequence requirement. |
| Subtilisin Variants (e.g., Peptiligase) | Broad specificity | High efficiency with C-terminal ester donors; fewer sequence constraints. iris-biotech.debachem.com | May require peptide fragments prepared by SPPS; optimization needed for β-amino acid substrates. |
Advanced Spectroscopic and Imaging Techniques for Probing Conformational Dynamics in Complex Biological Environments
Understanding the three-dimensional structure and dynamic behavior of peptides containing L-β-Homo-Gln is crucial for designing effective peptidomimetics. Advanced spectroscopic techniques are essential tools for elucidating these properties in environments that mimic physiological conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the solution-state structure of β-peptides. nih.gov Multidimensional NMR experiments can reveal through-space proximities between atoms (NOEs), which helps to define the peptide's fold. Circular Dichroism (CD) spectroscopy provides valuable information about the secondary structure, such as the presence of helices or extended strands, and can be used to monitor conformational changes in response to environmental factors like solvent polarity or temperature. nih.govnih.gov
Future research will likely involve the use of more sophisticated techniques. For instance, combining these established methods with Raman spectroscopy can offer deeper insights into vibrational modes and local structural preferences. Advanced imaging techniques, such as Förster Resonance Energy Transfer (FRET) integrated into microscopy, could be employed to visualize the conformational dynamics and interactions of fluorescently labeled β-homo-glutamine-containing peptides directly within living cells.
| Technique | Information Provided | Application to β-Homo-Gln Peptides |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Detailed 3D structure, conformational dynamics, intermolecular interactions. nih.gov | Determine precise folding patterns and identify residues involved in target binding. |
| Circular Dichroism (CD) | Secondary structure content (e.g., helices, sheets). nih.gov | Assess the stability of defined secondary structures and monitor folding/unfolding transitions. |
| Raman Spectroscopy | Vibrational modes, local backbone and side-chain conformations. | Probe subtle structural preferences and hydration states around the β-amino acid residue. |
| Förster Resonance Energy Transfer (FRET) | Distance-dependent interactions between two fluorophores. | Study conformational changes and binding events in real-time within biological systems. |
Refined Computational Design and Machine Learning Approaches for β-Homo-Glutamine Containing Peptidomimetics with Tuned Specificity and Potency
The vast conformational space and sequence possibilities of peptides make computational methods indispensable for rational design. nih.gov For peptides incorporating L-β-Homo-Gln, computational tools can predict stable folds, model interactions with biological targets, and guide the design of peptidomimetics with enhanced properties. nih.gov
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of β-peptides and assess their stability. mdpi.com Docking algorithms can predict how these peptides might bind to protein targets, providing a basis for structure-based drug design. These traditional computational approaches are increasingly being augmented by artificial intelligence (AI) and machine learning (ML). epochjournals.com
| Approach | Description | Application for β-Homo-Gln Peptidomimetics |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to study conformational stability and dynamics. mdpi.com | Predicting the preferred secondary structures and assessing the structural impact of the β-homo-Gln residue. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov | Modeling the interaction with target proteins to guide the design of potent inhibitors. |
| Machine Learning (e.g., Random Forest, SVM) | Algorithms that learn from data to make predictions on new, unseen data. arxiv.org | Screening virtual peptide libraries to predict bioactivity (e.g., antimicrobial, cell-penetrating) and optimize for specificity. |
| Quantum Mechanics (QM) | Calculates electronic structure to provide highly accurate energy and property predictions. | Refining the parameters for MD force fields and understanding the electronic basis of intermolecular interactions. |
Exploration of Novel Protecting Group Strategies and Backbone Modifications for β-Homo-Glutamine
The success of SPPS relies heavily on the careful selection of protecting groups for the α-amino group and reactive side chains. iris-biotech.de For Fmoc-L-β-Homo-Gln(Trt)-OH, the fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the β-amino group, while the bulky trityl (Trt) group protects the side-chain amide. luxembourg-bio.com While effective, the acid-lability of the Trt group may not be optimal for all synthetic strategies, particularly those requiring highly orthogonal deprotection schemes.
Future research will explore alternative protecting groups for the glutamine side chain that offer different cleavage conditions. Groups that are labile to light (photolabile), enzymatic cleavage, or specific reagents could provide greater flexibility in complex syntheses, such as the on-resin modification of peptides. iris-biotech.de
Beyond protecting groups, modifications to the peptide backbone itself represent a key area of research. Incorporating modifications near the L-β-Homo-Gln residue can further tune the peptide's properties. For example, N-methylation of the amide bond can prevent hydrogen bond formation and restrict conformational flexibility, which can be a strategy to favor a specific bioactive conformation or increase membrane permeability. Other backbone modifications, such as the introduction of aza-amino acids or other peptidomimetic linkages, can further enhance proteolytic resistance and bioavailability. researchgate.net
| Modification Type | Example | Purpose and Potential Impact |
|---|---|---|
| Novel Side-Chain Protection | Photolabile groups (e.g., Nitrobenzyl), Allyloxycarbonyl (Aloc) | Allows for highly specific deprotection under non-acidic conditions, enabling selective on-resin modifications. |
| Backbone N-Alkylation | N-methylation | Increases proteolytic stability, enhances cell permeability, and can lock the peptide into a specific conformation. |
| Peptide Bond Isosteres | Thioamides, Reduced amides | Alters hydrogen bonding capacity and improves resistance to proteases. |
| Stapling/Cyclization | Hydrocarbon stapling | Stabilizes helical structures, improves target affinity, and enhances proteolytic resistance and cell penetration. nih.gov |
Development of β-Homo-Amino Acid Derived Foldamers for Diverse Biomedical Applications
Foldamers are non-natural oligomers that adopt well-defined, predictable secondary structures similar to those of proteins and nucleic acids. frontiersin.org β-Peptides, which are oligomers of β-amino acids, are a prominent class of foldamers known to form stable helices and sheets. mdpi.com The incorporation of L-β-Homo-Gln into these structures can introduce a hydrophilic, hydrogen-bonding side chain, which can be crucial for molecular recognition and aqueous solubility.
The enhanced proteolytic stability of β-peptides makes them excellent candidates for therapeutic development. researchgate.net Research is actively exploring β-peptide foldamers for a wide range of biomedical applications. These include acting as mimics of antimicrobial peptides (AMPs) to combat drug-resistant bacteria, inhibitors of protein-protein interactions (PPIs) implicated in diseases like cancer, and agents to neutralize toxic protein aggregates in neurodegenerative disorders such as Alzheimer's disease. news-medical.netnih.gov
Future work will focus on designing β-homo-glutamine-containing foldamers with precisely controlled three-dimensional structures to achieve high-affinity and high-specificity binding to disease-relevant targets. Combining L-β-Homo-Gln with other α- and β-amino acids to create mixed α/β-peptide foldamers is a promising strategy to fine-tune structure and function, potentially leading to next-generation therapeutics with superior stability and efficacy. nih.govnih.gov
| Biomedical Application | Mechanism of Action | Role of β-Homo-Gln |
|---|---|---|
| Antimicrobial Agents | Disruption of bacterial cell membranes through amphipathic structures. news-medical.net | Contribute to the hydrophilic face of an amphipathic helix, enhancing solubility and interaction with membrane surfaces. |
| Protein-Protein Interaction (PPI) Inhibitors | Mimicking the secondary structure (e.g., α-helix) of a native binding partner to block the interaction. nih.gov | Provide a key hydrogen-bonding side chain to replicate interactions made by native Gln or Asn residues at the binding interface. |
| Alzheimer's Disease Therapeutics | Binding to and neutralizing toxic β-amyloid oligomers, preventing fibril formation. news-medical.net | Enhance binding affinity and specificity to the β-amyloid species. |
| Drug Delivery Systems | Acting as cell-penetrating peptides (CPPs) to transport cargo across cell membranes. nih.gov | Improve the overall solubility and biocompatibility of the CPP-cargo conjugate. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
